molecular formula C10H7KN2S2 B7787135 potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate

potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate

Cat. No.: B7787135
M. Wt: 258.4 g/mol
InChI Key: PWOMJJHEUSBNKS-BJILWQEISA-M
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Description

The compound with the identifier “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include batch processing and continuous flow reactions, which allow for the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

The compound “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

The compound “potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique properties make it valuable for specific scientific research and industrial applications.

Properties

IUPAC Name

potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2.K/c13-10-11-6-5-8(12-10)3-4-9-2-1-7-14-9;/h1-7H,(H,11,12,13);/q;+1/p-1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOMJJHEUSBNKS-BJILWQEISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=NC(=NC=C2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NC(=NC=C2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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